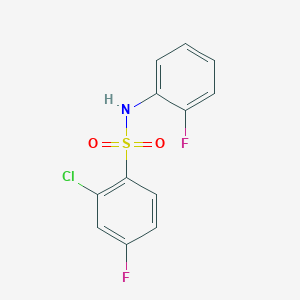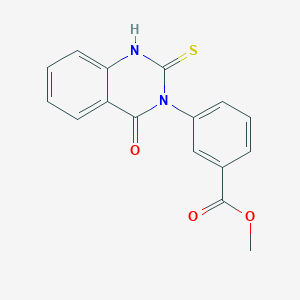![molecular formula C20H26N2O5S2 B10969427 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B10969427.png)
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is a key functional group in medicinal chemistry, and a piperidine ring, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group. This reaction is usually carried out in the presence of a base such as triethylamine.
Coupling with Phenyl Derivative: The sulfonylated piperidine is then coupled with a phenyl derivative that has a methoxy group at the para position. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Uniqueness
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H26N2O5S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H26N2O5S2/c1-15-12-16(2)14-22(13-15)29(25,26)20-8-4-17(5-9-20)21-28(23,24)19-10-6-18(27-3)7-11-19/h4-11,15-16,21H,12-14H2,1-3H3 |
InChI Key |
FXYSTKNHIGHUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969348.png)
![2-(2,3-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969357.png)
![5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969360.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)

![4-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10969382.png)

![N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B10969386.png)
![2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969393.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B10969398.png)

![Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10969406.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10969408.png)
